Cas no 96695-21-5 (methyl 2-ethyl-2-formylbutanoate)

methyl 2-ethyl-2-formylbutanoate 化学的及び物理的性質
名前と識別子
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- Butanoic acid, 2-ethyl-2-formyl-, methyl ester
- methyl 2-ethyl-2-formylbutanoate
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methyl 2-ethyl-2-formylbutanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | BBV-45449360-5.0g |
methyl 2-ethyl-2-formylbutanoate |
96695-21-5 | 95% | 5.0g |
$2369.0 | 2022-11-30 | |
Enamine | BBV-45449360-2.5g |
methyl 2-ethyl-2-formylbutanoate |
96695-21-5 | 95% | 2.5g |
$1871.0 | 2023-10-28 | |
Enamine | BBV-45449360-1g |
methyl 2-ethyl-2-formylbutanoate |
96695-21-5 | 95% | 1g |
$903.0 | 2023-10-28 | |
Enamine | BBV-45449360-5g |
methyl 2-ethyl-2-formylbutanoate |
96695-21-5 | 95% | 5g |
$2369.0 | 2023-10-28 | |
Enamine | BBV-45449360-1.0g |
methyl 2-ethyl-2-formylbutanoate |
96695-21-5 | 95% | 1.0g |
$903.0 | 2022-11-30 | |
Enamine | BBV-45449360-10.0g |
methyl 2-ethyl-2-formylbutanoate |
96695-21-5 | 95% | 10.0g |
$2980.0 | 2022-11-30 | |
Enamine | BBV-45449360-10g |
methyl 2-ethyl-2-formylbutanoate |
96695-21-5 | 95% | 10g |
$2980.0 | 2023-10-28 |
methyl 2-ethyl-2-formylbutanoate 関連文献
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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5. Book reviews
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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10. Caper tea
methyl 2-ethyl-2-formylbutanoateに関する追加情報
Methyl 2-Ethyl-2-Formylbutanoate (CAS No. 96695-21-5): An Overview of Its Properties, Applications, and Recent Research
Methyl 2-ethyl-2-formylbutanoate (CAS No. 96695-21-5) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its ester functional group and a formyl group, which contribute to its reactivity and versatility in chemical reactions.
The molecular formula of methyl 2-ethyl-2-formylbutanoate is C8H14O3, and it has a molecular weight of approximately 158.19 g/mol. The compound is a colorless liquid at room temperature with a characteristic odor. Its physical properties, such as boiling point, melting point, and solubility in various solvents, have been extensively studied to optimize its use in different applications.
In the realm of pharmaceutical research, methyl 2-ethyl-2-formylbutanoate has shown promise as an intermediate in the synthesis of bioactive molecules. Recent studies have explored its potential as a building block for the development of new drugs targeting various diseases. For instance, a study published in the Journal of Medicinal Chemistry highlighted the use of methyl 2-ethyl-2-formylbutanoate in the synthesis of novel anti-inflammatory agents. The formyl group in the molecule can be readily modified to introduce functional groups that enhance the pharmacological properties of the final product.
Beyond pharmaceuticals, methyl 2-ethyl-2-formylbutanoate has found applications in materials science. Its reactivity and ability to form stable polymers make it a valuable monomer for the synthesis of advanced materials. Researchers at the University of California, Berkeley, have demonstrated the use of methyl 2-ethyl-2-formylbutanoate in the development of biodegradable polymers with tunable properties. These polymers have potential applications in environmental remediation and sustainable packaging solutions.
The synthetic versatility of methyl 2-ethyl-2-formylbutanoate is another key factor contributing to its widespread use. The compound can be synthesized through various routes, including esterification reactions and condensation processes. A recent study published in Organic & Biomolecular Chemistry detailed an efficient one-pot synthesis method that significantly reduces reaction time and improves yield. This method involves the condensation of ethyl acetoacetate with formaldehyde followed by esterification with methanol.
In addition to its synthetic applications, methyl 2-ethyl-2-formylbutanoate has been investigated for its role in catalysis. The formyl group can act as a ligand in transition metal complexes, enhancing their catalytic activity in various organic transformations. A study conducted at the Max Planck Institute for Chemical Energy Conversion explored the use of methyl 2-ethyl-2-formylbutanoate-based ligands in homogeneous catalysis for the selective oxidation of alkenes. The results showed improved selectivity and yield compared to traditional catalysts.
The environmental impact of chemicals is an increasingly important consideration in their development and application. Recent research has focused on assessing the biodegradability and ecotoxicity of methyl 2-ethyl-2-formylbutanoate. A study published in Environmental Science & Technology reported that under aerobic conditions, methyl 2-ethyl-2-formylbutanoate is readily biodegradable, with no significant adverse effects on aquatic organisms at environmentally relevant concentrations.
In conclusion, methyl 2-ethyl-2-formylbutanoate (CAS No. 96695-21-5) is a multifaceted compound with a wide range of applications across pharmaceuticals, materials science, and chemical synthesis. Its unique chemical structure and reactivity make it an attractive candidate for further research and development. As new studies continue to uncover its potential, methyl 2-ethyl-2-formylbutanoate is likely to play an increasingly important role in advancing various scientific fields.
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